6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine, the thiadiazole ring could be formed through a cyclization reaction, and the nitrobenzoate group could be introduced through a nitration reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitro group on the benzoate could potentially make the compound a strong electrophile, while the amide group could potentially act as a nucleophile .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could potentially be reduced to an amine, or the amide group could potentially be hydrolyzed to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more polar, while the presence of the amide group could potentially allow for hydrogen bonding .Scientific Research Applications
Chemical Synthesis and Inhibitory Activities
The chemical compound , due to its structural complexity, shares similarities with various heterocyclic compounds that have been synthesized and studied for their potential applications in scientific research. For instance, a study by Arias et al. (2018) discusses the synthesis of thiadiazoline- and pyrazoline-based carboxamides and carbothioamides, focusing on their inhibitory activities against different isoforms of nitric oxide synthase (NOS). This research highlights the compound's potential role in developing treatments targeting specific NOS isoforms, indicative of its relevance in medicinal chemistry and pharmacology Arias et al., 2018.
Antioxidant and Anticancer Properties
Another significant area of application is in the evaluation of antioxidant and anticancer properties. Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles and their anticancer activity against HepG2 cells, a hepatocellular carcinoma cell line. The compounds exhibited potent antioxidant capabilities and induced apoptosis in cancer cells, suggesting a promising avenue for the development of new therapeutic agents Sunil et al., 2010.
Antimicrobial and Fungicidal Activity
The structural analogs of the compound have also been synthesized to explore their antimicrobial and fungicidal activities. Research by Reddy et al. (2010) and others has led to the discovery of several compounds with marked inhibition against various bacterial and fungal strains, pointing towards potential applications in developing new antimicrobial agents Reddy et al., 2010.
Synthesis and Characterization for Bioactivity
The synthesis and characterization of related compounds for bioactivity against specific targets have been a key area of research. For example, studies have focused on synthesizing and evaluating the activities of derivatives against Helicobacter pylori, demonstrating significant inhibitory effects comparable to standard treatments. These findings underscore the potential of such compounds in the treatment of bacterial infections Mohammadhosseini et al., 2009.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O7S2/c1-3-12(4-2)18(27)22-20-23-24-21(34-20)33-11-15-9-16(26)17(10-31-15)32-19(28)13-5-7-14(8-6-13)25(29)30/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVPFJAMPVZOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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